molecular formula C24H26N2O4S B2886734 ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 866847-31-6

ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2886734
CAS No.: 866847-31-6
M. Wt: 438.54
InChI Key: QCVGNFQNZAWYLK-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a heterocyclic compound featuring a piperidine core with a carboxylate ester (ethyl group) at position 4. The piperidine nitrogen is substituted with a quinolin-4-yl moiety, which is further functionalized at position 3 with a 4-methylbenzenesulfonyl group. This structure combines aromatic, sulfonyl, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The molecular formula is C24H28N2O5S, with a molecular weight of 456.56 g/mol .

Properties

IUPAC Name

ethyl 1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-12-14-26(15-13-18)23-20-6-4-5-7-21(20)25-16-22(23)31(28,29)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGNFQNZAWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be synthesized through multiple synthetic routes. One of the most suitable methods involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). The reaction mixture is then crystallized from methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it has shown high affinity towards bacterial DNA gyrase and topoisomerase II, which are crucial enzymes for bacterial DNA replication . By inhibiting these enzymes, the compound can effectively hinder bacterial growth and proliferation.

Comparison with Similar Compounds

ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS 291292-03-0)

  • Structure: The sulfonyl group is attached to a 4-chloro-3-nitrophenyl ring, introducing electron-withdrawing substituents (Cl, NO2).
  • Molecular Formula : C14H17ClN2O6S (MW: 376.81 g/mol).

ETHYL 4-[(4-CHLOROPHENYL)SULFONYL]-1-(4-METHYLBENZYL)-4-PIPERIDINECARBOXYLATE (CAS 866150-05-2)

  • Structure : A 4-chlorophenylsulfonyl group and a 4-methylbenzyl group are attached to the piperidine ring.
  • Molecular Formula: C22H26ClNO4S (MW: 435.96 g/mol).
  • Key Differences: The benzyl substituent introduces steric bulk, which may hinder interactions with biological targets compared to the quinoline-containing target compound .

Variations in the Piperidine Core

ETHYL 1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-3-CARBOXYLATE

  • Structure : The ester group is at position 3 of the piperidine ring instead of position 4.
  • Synthesis : Reacts 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate in aqueous Na2CO3 (pH 9–10) .
  • Key Differences : The altered ester position may affect conformational flexibility and binding affinity in pharmacological contexts.

1-[[3-(TRIFLUOROMETHYL)PHENYL]SULFONYL]PIPERIDINE-4-CARBOXYLIC ACID (CAS 630049-57-9)

  • Structure : Replaces the ethyl ester with a carboxylic acid and substitutes a trifluoromethylphenyl group on the sulfonyl moiety.
  • Molecular Formula: C13H14F3NO4S (MW: 337.32 g/mol).
  • Key Differences : The carboxylic acid group increases hydrophilicity, altering solubility and bioavailability compared to the esterified target compound .

Heterocyclic Modifications

ETHYL 1-(2,3-DIETHYL-6-QUINOXALINYL)-4-PIPERIDINECARBOXYLATE (CAS 439095-56-4)

  • Structure: Substitutes quinoline with a quinoxaline ring, adding two ethyl groups.
  • Molecular Formula : C20H25N3O2 (MW: 339.44 g/mol).
  • Key Differences: Quinoxaline’s dual nitrogen atoms may enhance π-π stacking interactions in molecular recognition .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
Target Compound 456.56 4-Methylbenzenesulfonyl, Quinoline High (ester, aromatic)
ETHYL 1-[(4-Cl-3-NO2-Ph)SO2]-Piperidine-4-COOEt 376.81 Cl, NO2 Moderate (polar nitro group)
1-[[3-CF3-Ph]SO2]-Piperidine-4-COOH 337.32 CF3, COOH Low (acidic group)

Biological Activity

Ethyl 1-[3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural components of this compound suggest a variety of mechanisms through which it may exert its effects, including interactions with specific receptors and enzymes involved in disease processes.

Chemical Structure and Properties

The compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, which are known to contribute to its biological activity. The presence of the sulfonyl group can enhance solubility and bioavailability, while the quinoline structure is often associated with pharmacological effects such as antibacterial, antiviral, and anticancer activities.

Molecular Formula

  • Molecular Weight : C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S
  • CAS Number : Not specified in the results.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumors . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Case Study: Piperidine Derivatives

A study demonstrated that certain piperidine derivatives displayed better cytotoxic effects than established chemotherapeutic agents like bleomycin. These compounds were found to induce apoptosis more effectively in tumor cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. Quinolone derivatives have been recognized for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In particular, compounds incorporating piperidine moieties have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperidine Ring : Essential for interaction with biological targets.
  • Quinoline Moiety : Confers additional pharmacological properties.
  • Sulfonyl Group : Enhances solubility and facilitates receptor binding.

Studies have shown that modifications in these regions can significantly alter the compound's efficacy and potency against various biological targets .

Synthesis Methods

The synthesis of this compound has been optimized through various methods:

  • Classical Synthesis : Involves multi-step reactions that yield the desired product but may be less efficient.
  • Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time, making it suitable for large-scale production .

Comparison of Synthesis Techniques

MethodYield (%)Time RequiredComplexity
Classical SynthesisModerateLongHigh
Microwave-Assisted SynthesisHighShortLow

Q & A

Q. What are the optimal synthetic routes for ETHYL 1-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

Sulfonylation : Reaction of the quinoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxylate moiety .

  • Characterization :
  • HPLC for purity (>95%).
  • NMR (¹H/¹³C) to confirm regiochemistry of sulfonyl and piperidine groups.
  • MS for molecular weight validation (expected ~453.5 g/mol based on C₂₅H₂₇N₂O₄S) .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral signatures distinguish this compound?

  • Methodological Answer :
  • ¹H NMR :
  • Quinoline H-2 proton at δ 8.9–9.1 ppm (deshielded due to sulfonyl group).
  • Piperidine methylene protons (δ 1.5–2.5 ppm) and ethyl ester (δ 1.3 ppm triplet, δ 4.2 ppm quartet) .
  • IR : Sulfonyl S=O stretching at 1150–1350 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms sulfonyl group orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation :
  • Replace 4-methylbenzenesulfonyl with other sulfonyl groups (e.g., trifluoromethyl) to assess electronic effects on target binding .
  • Modify the ethyl ester to amides or carboxylic acids to evaluate pharmacokinetic impacts .
  • Computational Modeling :
  • Molecular Docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
  • QSAR Models using Hammett constants for sulfonyl groups to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assay Conditions :
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Data Normalization :
  • Normalize IC₅₀ values to protein concentration and assay time (e.g., 72-hour viability assays vs. 24-hour enzymatic assays) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and calculate weighted means .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated quinoline to probe rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient intermediates via LC-MS .
  • Computational Studies :
  • DFT Calculations (e.g., Gaussian) to model transition states and activation energies for sulfonylation .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Bootstrap Resampling : Estimate 95% confidence intervals for potency metrics .
  • ANOVA with Post-Hoc Tests : Compare efficacy across structurally related analogs (e.g., Tukey’s HSD for multiple comparisons) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound?

  • Methodological Answer :
  • Physiologically Based Pharmacokinetic (PBPK) Modeling :
  • Input parameters: LogP (predicted ~2.8), plasma protein binding (measured via equilibrium dialysis) .
  • Validate with rodent PK studies (e.g., AUC₀–24h after oral administration) .
  • Microsampling Techniques : Serial blood sampling in mice to refine clearance and volume of distribution estimates .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight453.5 g/mol
HPLC Purity>95% (C18 column, 60% MeCN/water)
Predicted LogP2.8 (ChemAxon)
Key ¹H NMR Shift (Quinoline)δ 8.9–9.1 ppm

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